Boc-D-Glu-NH2
CAS No.: 55297-72-8
Cat. No.: VC21540730
Molecular Formula: C10H18N2O5
Molecular Weight: 246,26 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 55297-72-8 |
---|---|
Molecular Formula | C10H18N2O5 |
Molecular Weight | 246,26 g/mole |
IUPAC Name | (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 |
Standard InChI Key | GMZBDBBBJXGPIH-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N |
Chemical Identity and Structural Characteristics
Boc-D-Glu-NH2 is identified by several names in scientific literature and databases. It is primarily recognized as a modified amino acid with specific stereochemistry and functional groups that contribute to its usefulness in various applications.
Identification Parameters
The compound can be definitively identified through several key parameters as shown in the following table:
Parameter | Value |
---|---|
Common Name | Boc-D-Glu-NH2 |
CAS Number | 55297-72-8 |
IUPAC Name | (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Molecular Formula | C₁₀H₁₈N₂O₅ |
Molecular Weight | 246.26 g/mol |
Exact Mass | 246.122 |
Synonyms | Boc-D-glutamic acid α-amide, N2-tert-butoxycarbonyl-D-isoglutamine |
This compound is characterized by its specific stereochemistry (D-configuration) and the presence of both protecting and functional groups that enable its role in peptide synthesis and related applications .
Physical and Chemical Properties
The physical and chemical properties of Boc-D-Glu-NH2 determine its behavior in laboratory settings and its applications in research and pharmaceutical development.
Key Properties
Property | Value |
---|---|
Polar Surface Area (PSA) | 118.72 |
LogP | 1.321 |
Storage Condition | Store at room temperature |
Solubility | Not specified in available data |
Melting Point | Not available |
Boiling Point | Not available |
Flash Point | Not available |
The compound's moderate LogP value of 1.321 indicates a balance between hydrophilicity and lipophilicity, which is advantageous for certain biochemical applications .
Applications in Research and Development
Boc-D-Glu-NH2 demonstrates significant utility across multiple scientific domains, with applications ranging from basic peptide chemistry to advanced pharmaceutical research.
Peptide Synthesis
One of the primary applications of Boc-D-Glu-NH2 is in peptide synthesis, where it serves as a crucial building block. The Boc protecting group on the amino terminus provides selective protection during peptide coupling reactions, allowing for controlled and directed synthesis of complex peptides and proteins. This selectivity is essential for creating specific biomolecules used in drug development and biological studies .
Pharmaceutical Development
In pharmaceutical research, Boc-D-Glu-NH2 contributes to the design of novel therapeutic compounds. Its unique structure enables researchers to create drugs that target specific receptors or enzymes with enhanced precision. The D-configuration of the glutamic acid residue offers distinct advantages in certain pharmaceutical applications, particularly where metabolic stability or specific receptor interactions are required .
Bioconjugation Techniques
Researchers utilize Boc-D-Glu-NH2 in bioconjugation processes, which involve linking biomolecules to create targeted therapies or diagnostic agents. The compound's functional groups provide attachment points for conjugation to antibodies, imaging agents, or other biomolecules, improving the precision and efficacy of therapeutic and diagnostic approaches .
Neuroscience Research
In the field of neuroscience, Boc-D-Glu-NH2 contributes to studies of neurotransmitter systems. Its structural similarity to glutamate, a major excitatory neurotransmitter, makes it valuable for investigating neural pathways and receptor interactions. This research helps advance understanding of neurological disorders and supports the development of potential treatments for conditions affecting the central nervous system .
Protein Engineering
Boc-D-Glu-NH2 plays a significant role in protein engineering applications, where it helps modify proteins to enhance their stability and functionality. These modifications are crucial in biotechnological applications requiring proteins with improved stability, activity, or specificity. The ability to incorporate D-amino acids like Boc-D-Glu-NH2 into protein structures can significantly alter their pharmacokinetic properties and resistance to proteolytic degradation .
Safety Parameter | Classification |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
The hazard statements indicate that Boc-D-Glu-NH2 may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) .
Structural Analysis and Research Findings
The structure of Boc-D-Glu-NH2 has been characterized through various analytical techniques, and its properties have been investigated in multiple research contexts.
Structural Features
The structural features of Boc-D-Glu-NH2 include:
-
A D-configured glutamic acid core structure
-
A tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group
-
An amide modification at the alpha-carboxyl position
-
A free gamma-carboxyl group
These structural elements provide the compound with its characteristic chemical reactivity and biological properties .
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